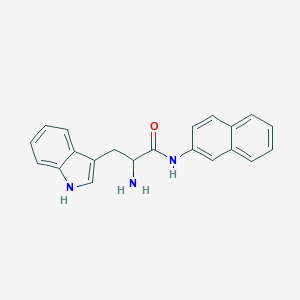

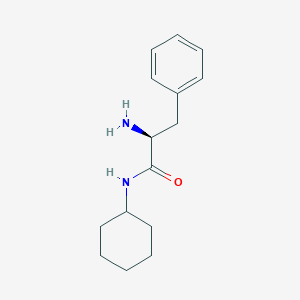

L-Phenylalanine-cyclohexylamide

Vue d'ensemble

Description

L-Phenylalanine-cyclohexylamide is a derivative of L-Phenylalanine . It is a white powder with a molecular formula of C15H22N2O and a molecular weight of 246.36 . It is also known as L-Phe-Cyclohexylamide .

Synthesis Analysis

The synthesis of L-Phenylalanine and its derivatives has been extensively studied. For instance, a study describes the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .Physical And Chemical Properties Analysis

L-Phenylalanine-cyclohexylamide is a white powder . It has a melting point of 99 - 103 ºC . The compound should be stored at temperatures between 0 - 8 °C .Applications De Recherche Scientifique

-

Phenylalanine Ammonia-Lyase Production

- Application : A putative aromatic amino acid ammonia-lyase gene (named Pl-pal) was discovered in Photorhabdus luminescens DSM 3368. This enzyme can convert L-Phenylalanine (L-Phe) and L-Tyrosine (L-Tyr) to trans-cinnamic acid and p-coumaric acid, respectively .

- Method : The gene was amplified from P. luminescens and expressed in Escherichia coli BL21 (DE3). The function of Pl-PAL (58 kDa) was characterized by in vitro enzymatic reactions with L-Phenylalanine (L-Phe), L-Tyrosine (L-Tyr), L-Histidine (L-His), and L-Tryptophan (L-Trp) .

- Results : Under optimal conditions, Pl-PAL had a kcat/Km value of 0.52 s−1 mM−1 with L-Phe as the substrate. The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively, after the cells were repeatedly utilized 7 times .

-

Biosynthesis of L-Phenylalanine from Aromatic Precursors

- Application : An artificial bioconversion process was developed to synthesize L-Phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .

- Method : The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .

- Results : The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. The cofactor self-sufficient biosynthetic pathway was constructed to synthesize L-Phenylalanine from benzyl alcohol without any additional reductant .

-

Production of Trans-Cinnamic Acid

- Application : A putative aromatic amino acid ammonia-lyase gene (named Pl-pal) was discovered in Photorhabdus luminescens DSM 3368. This enzyme can convert L-Phenylalanine to trans-cinnamic acid .

- Method : The gene was amplified from P. luminescens and expressed in Escherichia coli BL21 (DE3). The function of Pl-PAL (58 kDa) was characterized by in vitro enzymatic reactions with L-Phenylalanine .

- Results : Under optimal conditions, Pl-PAL had a kcat/Km value of 0.52 s−1 mM−1 with L-Phenylalanine as the substrate. The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively, after the cells were repeatedly utilized 7 times .

-

Production of L- and D-Phenylalanines Using Engineered Phenylalanine Ammonia Lyases

- Application : The production of L- and D-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL), specifically tailored towards mono-substituted phenylalanine and cinnamic acid substrates .

- Method : The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer and reaction time, on the conversion and enantiomeric excess values .

- Results : The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .

-

Efficient Biosynthesis of L-Phenylalanine in E. coli

- Application : An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

- Method : The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzed phenylpyruvate to L-phenylalanine .

- Results : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. Finally, the aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol, and a cofactor self-sufficient biosynthetic pathway was constructed to synthesize L-phenylalanine without any additional reductant such as formate .

Orientations Futures

Propriétés

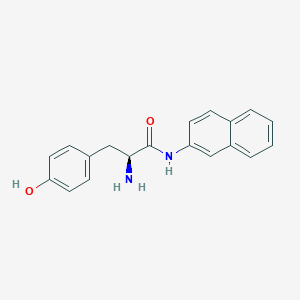

IUPAC Name |

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVNXGMRQPTHV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350936 | |

| Record name | L-Phenylalanine-cyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine-cyclohexylamide | |

CAS RN |

17186-53-7 | |

| Record name | L-Phenylalanine-cyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

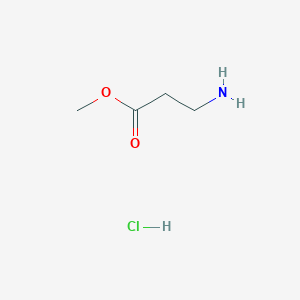

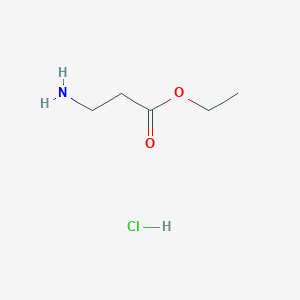

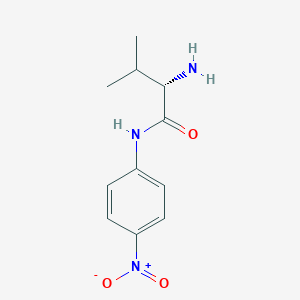

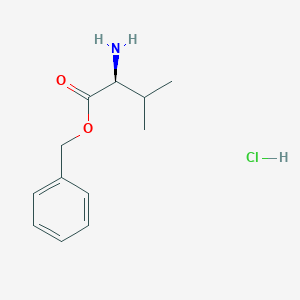

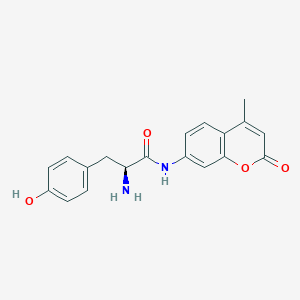

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

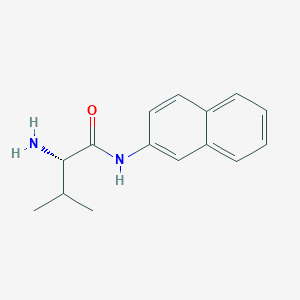

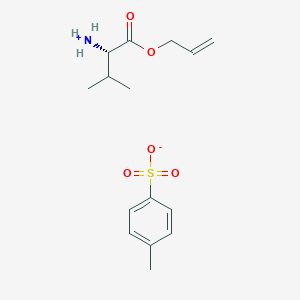

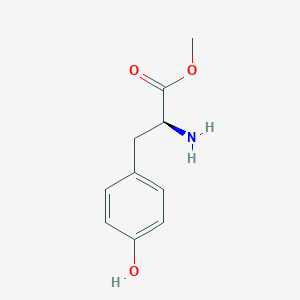

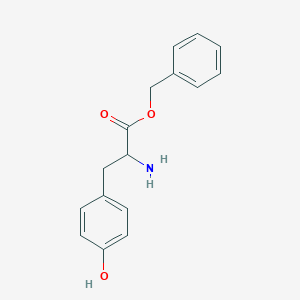

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)